2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

Lipophilicity Membrane permeability Drug-likeness

This chromen-4-one scaffold features a 4-bromophenyl group at position 3 and a primary acetamide side chain at position 7, enabling efficient Pd-catalyzed diversification (Suzuki-Miyaura, Buchwald-Hartwig) while retaining a single hydrogen-bond donor for directed target engagement. With a computed XLogP3 of 3.1 and 2-methyl substitution, it offers optimized passive permeability for intracellular target hit-to-lead programs. The aryl bromide (Ar–Br) provides 10–100× faster oxidative addition than Ar–Cl, ensuring higher conversion and broader functional group tolerance in analog library synthesis. Immediate stock availability supports rapid SAR exploration.

Molecular Formula C18H14BrNO4
Molecular Weight 388.217
CAS No. 610764-30-2
Cat. No. B2594230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide
CAS610764-30-2
Molecular FormulaC18H14BrNO4
Molecular Weight388.217
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H14BrNO4/c1-10-17(11-2-4-12(19)5-3-11)18(22)14-7-6-13(8-15(14)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H2,20,21)
InChIKeyVMMTYCLQUKIFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide (CAS 610764-30-2) – Scientific Procurement Baseline


2-((3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide (CAS 610764-30-2) is a synthetic 4H-chromen-4-one derivative belonging to the broader chromene class of heterocyclic compounds [1]. It features a 4-bromophenyl group at position 3, a 2-methyl substituent, and a primary acetamide side chain attached via an ether linkage at position 7. The compound has a molecular formula of C₁₈H₁₄BrNO₄, a molecular weight of 388.2 g/mol, and a computed octanol-water partition coefficient (XLogP3) of 3.1 [1]. Chromene-based scaffolds are recognized for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties; however, biological potency and selectivity are highly dependent on the specific substitution pattern [2]. This guide identifies the quantifiable, verifiable differentiators that distinguish the target compound from its closest structural analogs, supporting rational scientific selection and procurement decisions.

Why In-Class Analogs Cannot Simply Replace 2-((3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide


The 4H-chromene scaffold is exquisitely sensitive to even modest structural modifications, making generic substitution of 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide with a close analog scientifically unsound without head-to-head validation [1]. The presence of the 2-methyl group alters both lipophilicity and metabolic susceptibility relative to the unmethylated congener; replacement of the primary acetamide with an ester (e.g., tert-butyl) eliminates the sole hydrogen-bond donor and changes solubility and permeability profiles; and substitution of the 4-bromophenyl moiety with chlorophenyl or unsubstituted phenyl modifies Log P, molecular polarizability, and the potential for downstream transition-metal-catalyzed functionalization [2][3]. The quantitative evidence presented below demonstrates that each of these structural features confers a measurable, distinct property profile that directly impacts experimental utility and interpretability.

Quantifiable Differentiation Evidence for 2-((3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide vs. Closest Analogs


Elevated Lipophilicity (ΔXLogP3 +0.3) Relative to the Des-Methyl Analog Enhances Predicted Membrane Permeability

The target compound incorporates a 2-methyl group on the chromene core that is absent in the closest des-methyl analog (CAS 610764-29-9). This methyl substituent increases the computed octanol-water partition coefficient (XLogP3) from 2.8 to 3.1, a difference of +0.3 log units, as calculated by the PubChem XLogP3 3.0 algorithm [1][2]. In the context of Lipinski's guidelines, this elevation brings the compound closer to the optimal LogP range (1–3) for balanced aqueous solubility and passive membrane permeability, while remaining within drug-like space. The des-methyl analog, at XLogP3 2.8, may exhibit marginally higher aqueous solubility but reduced passive diffusion across lipid bilayers, potentially impacting cellular uptake in cell-based assays.

Lipophilicity Membrane permeability Drug-likeness

Presence of a Single Hydrogen-Bond Donor (vs. Zero in tert-Butyl Ester Analog) Favors Target Engagement via Directed H-Bonding

The target compound contains a primary acetamide side chain that provides one hydrogen-bond donor (HBD) group, whereas the structurally similar tert-butyl 2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS 610762-67-9) has zero HBD groups [1][2]. The presence of a single HBD enables directed hydrogen-bonding interactions with biological targets such as kinase hinge regions or protease active sites, which is precluded for the ester analog. Additionally, the amide group confers higher metabolic stability compared to the tert-butyl ester, which is susceptible to esterase-mediated hydrolysis in cellular and in vivo settings.

Hydrogen bonding Solubility Target engagement

4-Bromophenyl Substituent (vs. 4-Chlorophenyl) Reduces Log P, Potentially Improving Bioavailability Profile

A comprehensive structure-activity relationship review of chromene derivatives reports that 'choosing 4-bromophenyl over 4-chlorophenyl at the position of 5- or 4- decreased the logarithm of the partitioning factor, Log P' [1]. This class-level observation indicates that the 4-bromophenyl group provides a more favorable lipophilicity profile compared to the 4-chlorophenyl analog, which typically exhibits higher Log P. Lower Log P within the optimal range can improve aqueous solubility while maintaining sufficient membrane permeability, a desirable balance for drug-likeness and reduced non-specific protein binding. The target compound therefore holds a lipophilicity advantage over the corresponding 4-chlorophenyl-substituted congener in the same chromene series.

SAR Bioavailability Lipophilicity optimization

Bromine Provides a Superior Synthetic Handle for Downstream Diversification via Cross-Coupling Chemistry

The para-bromine atom on the 3-phenyl ring of the target compound serves as an effective electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings), enabling late-stage diversification for structure-activity relationship (SAR) studies [1]. In contrast, the 4-chlorophenyl analog exhibits significantly lower reactivity in oxidative addition with Pd(0) catalysts. Literature reports indicate that aryl bromides undergo oxidative addition approximately 10–100 times faster than the corresponding aryl chlorides under standard Pd-catalyzed conditions [1]. This kinetic advantage translates to higher yields under milder conditions and broader substrate scope, making the target compound a superior starting material for medicinal chemistry optimization programs.

Cross-coupling Synthetic chemistry Library diversification

High-Value Application Scenarios for 2-((3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide Based on Verified Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity and H-Bond Donor Capability

The compound's XLogP3 of 3.1 and single hydrogen-bond donor (primary amide) make it a suitable starting point for hit-to-lead programs targeting intracellular enzymes or receptors where moderate passive permeability and directed H-bond interactions are desired [1][2]. The 2-methyl group provides enhanced membrane permeability compared to the des-methyl analog (ΔXLogP3 +0.3), while the amide functionality allows for key target interactions not achievable with ester analogs. This combination is particularly relevant for kinase or GPCR targets where a balance of lipophilicity and polarity is critical for cellular activity.

Chemical Probe Development Leveraging Bromine-Mediated Cross-Coupling for SAR Expansion

The aryl bromide moiety permits efficient palladium-catalyzed diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling rapid synthesis of focused analog libraries [3]. The 10–100× higher oxidative addition rate of Ar–Br over Ar–Cl under standard conditions translates to higher conversion, reduced catalyst loading, and broader functional group tolerance. This makes the target compound an ideal scaffold for systematic structure-activity relationship exploration, where the bromine serves as a versatile linchpin for introducing aryl, amine, or alkyne diversity.

Biophysical and Biochemical Assay Development Requiring Defined Physicochemical Properties

The well-characterized computed properties (XLogP3 = 3.1, HBD = 1, rotatable bonds = 4) provide a reproducible baseline for interpreting assay results in binding, solubility, and permeability experiments [1]. The lower Log P imparted by the 4-bromophenyl group (relative to the 4-chlorophenyl analog) reduces the risk of non-specific membrane binding and aggregation artifacts in biochemical assays, while the single HBD facilitates interpretation of structure-thermodynamic relationships in biophysical studies such as SPR or ITC.

Anticancer Screening Panels Targeting Caspase/Apoptosis Pathways in 4H-Chromene-Responsive Cell Lines

4H-Chromene derivatives have demonstrated potent cytotoxic activity across multiple cancer cell lines through caspase activation and apoptosis induction [4]. The target compound, bearing the 4-bromophenyl-2-methyl substitution pattern, aligns with the SAR profile associated with potent apoptosis-inducing activity. The quantifiable lipophilicity advantage (ΔXLogP3 +0.3 over the des-methyl analog) and the class-level Log P reduction benefit of 4-bromophenyl over 4-chlorophenyl make it a rational candidate for inclusion in phenotypic screening cascades against apoptosis-sensitive cell lines such as MCF-7, HCT-116, or HepG-2.

Quote Request

Request a Quote for 2-((3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.